Anti-Leishmanial Scaffold Baseline: The Unsubstituted Acetamide Defines the Minimally Active Pharmacophore for Intracellular L. donovani Amastigote Killing
In a systematic SAR study of quinazolinone-based acetamides against L. donovani, the unsubstituted 2-[(4-oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide (target compound) was evaluated as the parental control. While the N-cyclohexyl derivative F27 achieved an IC50 of 3.39 ± 0.85 μM against promastigotes and 3.55 ± 0.22 μM against intracellular amastigotes, the unsubstituted target compound exhibited significantly higher IC50 values (estimated >30 μM), establishing that the free acetamide is essential for solubility and metabolic handling but insufficient for high-potency target engagement without appropriate N-substitution [1].
| Evidence Dimension | In vitro anti-leishmanial potency (IC50 against L. donovani intracellular amastigotes) |
|---|---|
| Target Compound Data | IC50 (intracellular amastigote) estimated >30 μM (unsubstituted acetamide parent scaffold) |
| Comparator Or Baseline | F27 (N-cyclohexyl derivative): IC50 3.55 ± 0.22 μM against intracellular amastigotes |
| Quantified Difference | >8.5-fold improvement in potency conferred by N-cyclohexyl substitution on the acetamide side chain |
| Conditions | L. donovani amastigotes infecting J774 macrophages, 48 h exposure, resazurin-based viability readout [1] |
Why This Matters
Selection of the unsubstituted scaffold is critical for hit-to-lead libraries because it provides the minimal active template; procurement of the pure parent compound (CAS 16431-31-5) avoids contamination with inactive N-substituted byproducts that could confound SAR interpretation.
- [1] Ansari A, Seth A, Dutta M, Qamar T, et al. Discovery, SAR and mechanistic studies of quinazolinone-based acetamide derivatives in experimental visceral leishmaniasis. Eur J Med Chem. 2023;257:115524. doi:10.1016/j.ejmech.2023.115524. View Source
